Fmoc-L-Phe-MPPA

Solid-Phase Peptide Synthesis Racemization Control C-Terminal Anchoring Chemistry

C-terminal racemization during Wang resin loading of Fmoc-L-Phe compromises peptide API purity and regulatory filing. Fmoc-L-Phe-MPPA (CAS 864876-92-6) solves this via a pre-formed, chirally stable amide bond for aminomethyl resin anchoring. - Guaranteed ≤0.5% epimerization - eliminates D-stereoisomer impurity risks for C-terminal Phe peptides. - 2-3× faster TFA cleavage kinetics via MPPA propionyl spacer, reducing acid-sensitive motif degradation. - Eliminates DCC/DMAP esterification & end-capping - simplifies automated SPPS programming and increases batch reproducibility.

Molecular Formula C34H31NO7
Molecular Weight 565.6 g/mol
CAS No. 864876-92-6
Cat. No. B6302664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Phe-MPPA
CAS864876-92-6
Molecular FormulaC34H31NO7
Molecular Weight565.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C34H31NO7/c36-32(37)18-19-40-25-16-14-24(15-17-25)21-41-33(38)31(20-23-8-2-1-3-9-23)35-34(39)42-22-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h1-17,30-31H,18-22H2,(H,35,39)(H,36,37)/t31-/m0/s1
InChIKeyYDVYIGNYUYPLKQ-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Phe-MPPA for SPPS: Overview


Fmoc-L-Phe-MPPA (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine 4-methoxyphenoxypropionic acid) is a specialized pre-loaded building block for solid-phase peptide synthesis (SPPS), belonging to the class of Fmoc-amino acid methoxyphenoxypropionic acid (MPPA) linkers [1]. Unlike traditional approach where the first amino acid is esterified directly onto a Wang-type resin, this handle-type conjugate is designed for amide-bond anchoring to aminomethyl-functionalized solid supports (e.g., aminomethyl polystyrene, BHA, or MBHA resins), followed by TFA-mediated cleavage to yield a C-terminal carboxylic acid peptide . The MPPA scaffold incorporates a propionyl spacer, distinguishing it from the simpler acetyl-based Wang handle, and the compound is supplied as a ready-to-use, Fmoc-protected L-phenylalanine derivative with a reported purity of 95% and molecular formula C34H31NO7 (MW 565.6 g/mol) [1].

Fmoc-L-Phe-MPPA vs. Wang Resin Anchoring


Directly esterifying Fmoc-L-phenylalanine onto a hydroxymethylphenoxy (Wang) resin using standard DCC/DMAP activation is a well-documented source of C-terminal racemization (epimerization at the α-carbon) and dipeptide/dimer formation via premature Fmoc removal [1]. Even with HOBt additives, the extent of racemization remains amino acid-dependent and difficult to control reproducibly across batches [2]. Fmoc-L-Phe-MPPA circumvents this esterification step entirely by providing a pre-formed, chirally stable amide bond to the resin, which is critical for molecules where a single D-stereoisomer impurity can drastically alter biological activity [1]. The chemical identity of the MPPA spacer itself also drives faster acidolytic cleavage kinetics compared to the standard acetyl-based Wang handle [3].

Fmoc-L-Phe-MPPA: Comparative Evidence


C-Terminal Epimerization: MPPA vs. Wang Resin

The MPPA building block approach guarantees a maximum epimerization level of 0.5% at the C-terminal amino acid, as stated in the product technical specification from Iris Biotech [1]. In contrast, the conventional method of esterifying an Fmoc-amino acid directly onto Wang resin using DCC and a catalytic amount of DMAP is known to cause partial epimerization [2]. While the exact epimerization percentage is amino acid-dependent and often unreported in routine protocols, the literature explicitly acknowledges racemization as a persistent issue that necessitates additional measures such as HOBt addition, and even then, problematic residues such as Cysteine and Histidine are contraindicated [2]. The MPPA system's amide-bond anchoring mechanism avoids the base-catalyzed racemization pathway inherent in esterification [1].

Solid-Phase Peptide Synthesis Racemization Control C-Terminal Anchoring Chemistry

Acidolytic Cleavage Rate: MPPA vs. Wang Handle

Replacing the acetyl spacer in the Wang handle with a propionyl spacer, as in the MPPA architecture, alters the electronic parameters of the para-alkoxybenzyl ester linkage, resulting in a 2- to 3-fold increase in the rate of acidolytic (TFA) cleavage [1]. This quantitative difference was established in a comparative study by Albericio and Barany (1985), which evaluated Fmoc-amino acid handle derivatives coupled to aminomethyl supports [1]. The faster cleavage kinetics translate to more efficient and complete peptide release from the solid support under standard TFA cleavage cocktails.

Linker Cleavage Kinetics TFA Deprotection Peptide Release Efficiency

Amide vs. Ester Anchoring: Dimer Prevention

In the conventional Wang resin loading protocol, the use of DCC/DMAP to activate the Fmoc-amino acid's carboxylic acid for esterification to the resin's hydroxyl group is documented to produce dipeptide dimers as a side product due to premature Fmoc cleavage by residual dimethylamine in DMF [1]. The Fmoc-Aaa-MPPA approach replaces this esterification with a standard amide bond formation to an amino-functionalized resin, entirely bypassing the problematic DCC/DMAP esterification chemistry [2]. This change in reaction pathway eliminates the formation of C-terminal dipeptide dimers, resulting in a single, well-defined anchoring species [2].

Amide Bond Anchoring Dimer Suppression C-Terminal Activation Mechanism

Patent-Backed MPPA Handle Technology

The Fmoc-amino acid-MPPA scaffold is explicitly covered by the international patent application WO2005/095332 (Amino acid derivatives used as agents bonding to a solid support), originally filed by NeoMPS S.A. in 2005 [1]. This patent describes the novel compounds as covalent bonding agents for linking amino acids to solid supports, specifying the propanoyl (propionyl) spacer as a critical structural feature. The existence of a proprietary patent estate underscores that the MPPA handle is a designed, non-generic technology rather than a commodity linker variant.

Patent-Linked Chemistry Handle Technology Proprietary Building Blocks

Fmoc-L-Phe-MPPA Application Scenarios


C-Terminal Phe Peptides with High Chiral Purity

When manufacturing peptide APIs or late-stage clinical candidates that terminate in L-phenylalanine, the ≤0.5% epimerization guarantee [1] provides documented chiral quality control that is difficult to match with manual Wang resin loading. Regulatory filings can reference this specification as part of the starting material quality assurance, reducing the burden of demonstrating diastereomeric impurity control retrospectively.

Automated SPPS: Pre-Loaded Resin Alternative

Fmoc-L-Phe-MPPA couples to a broad range of aminomethyl resins (polystyrene, BHA, MBHA) using standard amide bond-forming reagents [2], enabling a modular 'plug-and-play' workflow. The elimination of DCC/DMAP esterification and mandatory end-capping steps simplifies automated synthesizer programming and increases throughput reproducibility.

Acid-Labile PTM Protection Near C-Terminus

The 2- to 3-fold faster acidolytic cleavage enabled by the propionyl (MPPA) spacer compared to an acetyl (Wang) handle [3] allows for shorter TFA exposure times during peptide release. This is particularly advantageous when the target peptide incorporates sulfation, phosphorylation, or glycosylation motifs that are susceptible to prolonged acidic conditions.

Dimer-Free Anchoring for Cost-Effective Scale-Up

The amide-bond anchoring mechanism of Fmoc-L-Phe-MPPA avoids the dipeptide dimer formation inherent in DCC/DMAP esterification [2]. At scale, even a 1-2% reduction in dimer-related impurities can translate into significant savings in preparative HPLC solvent and column costs, while improving overall isolated yield of the target peptide acid.

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